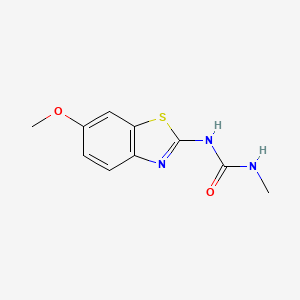

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit potent antimicrobial properties. Studies have shown that 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies . -

Anticancer Potential

The compound has been investigated for its anticancer properties. A study indicated that related benzothiazole derivatives could induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications at the benzothiazole ring enhance the anticancer activity . -

Inhibition of Enzymatic Activity

Compounds derived from benzothiazoles have been shown to inhibit key enzymes such as glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases, including Alzheimer's disease. The efficacy of this compound in inhibiting GSK-3 activity was noted, with significant reductions observed in vitro .

Agricultural Applications

-

Fungicidal Properties

Benzothiazole derivatives are utilized as fungicides due to their ability to disrupt fungal cell wall synthesis and inhibit spore germination. This compound has shown potential as a fungicide in agricultural settings, providing an environmentally friendly option for crop protection against fungal pathogens . -

Herbicidal Activity

Similar compounds have been evaluated for herbicidal properties, targeting specific weed species without harming crops. This application is crucial for sustainable agriculture practices where selective herbicides can minimize ecological impact while maintaining crop yields .

Material Science Applications

-

Polymer Chemistry

The incorporation of benzothiazole units into polymer matrices has been explored for enhancing thermal stability and UV resistance. The unique properties of this compound make it a candidate for developing advanced materials with improved performance characteristics . -

Dyes and Pigments

Due to its vibrant color properties, this compound can be used in synthesizing dyes and pigments for textiles and coatings. Its stability under light exposure makes it suitable for applications requiring long-lasting color retention .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | ResearchGate | Demonstrated effectiveness against multiple bacterial strains; potential for antibiotic development. |

| Anticancer Research | PMC | Induced apoptosis in cancer cell lines; effective GSK-3 inhibitor with low cytotoxicity. |

| Agricultural Use | Sigma-Aldrich | Effective as a fungicide; potential herbicidal properties noted in field trials. |

| Material Science | ChemBK | Improved thermal stability when incorporated into polymers; promising dye characteristics. |

Mécanisme D'action

The mechanism of action of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as 17β-hydroxysteroid dehydrogenase type 10, which is involved in various metabolic processes . The compound’s ability to interact with these targets can lead to the modulation of biological activities, such as anti-inflammatory or anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide

- 1-{(E)-[(6-Methoxy-1,3-benzothiazol-2-yl)imino]methyl}-2-naphthol

- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide

Uniqueness

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea is unique due to its specific substitution pattern and the presence of the urea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit specific enzymes and its potential therapeutic effects set it apart from other benzothiazole derivatives.

Activité Biologique

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluation, mechanisms of action, and comparative analysis of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with an isocyanate derivative. The process is generally executed in organic solvents like dichloromethane or acetonitrile under reflux conditions. Purification is achieved through column chromatography to yield the desired product with high efficiency.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The compound's mechanism of action involves interaction with specific molecular targets, including inhibition of enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which plays a role in steroid metabolism and has implications in cancer progression .

Table 1: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory markers | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against specific pathogens |

Anti-inflammatory Studies

Research indicates that this compound exhibits significant anti-inflammatory properties. In vivo studies showed that it reduced levels of pro-inflammatory cytokines and inhibited cyclooxygenase (COX) activity, suggesting a mechanism similar to established anti-inflammatory drugs like indomethacin .

Anticancer Properties

The compound has been evaluated for its anticancer effects against various cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays demonstrated that it effectively inhibited cell proliferation and induced apoptosis. The observed IC50 values indicated potent activity compared to control compounds .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Enzyme Inhibition : It inhibits key enzymes involved in steroid metabolism, particularly 17β-HSD10, which is implicated in the progression of certain cancers.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways by scavenging free radicals and modulating antioxidant enzyme activities .

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, such as N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide and related ureas, this compound demonstrates unique properties due to its specific substitution pattern and urea moiety. This structural distinction contributes to its enhanced biological activities and potential therapeutic applications .

Table 2: Comparison with Similar Compounds

| Compound | Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Urea moiety enhances bioactivity |

| N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide | Moderate antimicrobial | Lacks urea moiety |

| 1-{(E)-[(6-Methoxy-1,3-benzothiazol-2-yl)imino]methyl}-2-naphthol | Antioxidant | Different scaffold |

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

- In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to untreated controls.

- Synergistic Effects : Combination therapies involving this compound alongside traditional chemotherapeutics have demonstrated enhanced efficacy and reduced side effects .

Propriétés

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-11-9(14)13-10-12-7-4-3-6(15-2)5-8(7)16-10/h3-5H,1-2H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYMWYBOTQNVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.